molecular formula C15H19N3OS B2367637 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897483-07-7

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2367637
CAS No.: 897483-07-7
M. Wt: 289.4
InChI Key: KHSKINLGPMXURM-UHFFFAOYSA-N
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Description

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and an ethanone group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Scientific Research Applications

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Due to its unique structure, it is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Future Directions

Thiazole derivatives, such as the compound , are of significant interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities, with the aim of developing new therapeutic agents .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could impact the bioavailability of the compound

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific molecular and cellular effects would depend on the compound’s specific target and mode of action.

Action Environment

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally the attachment of the ethanone group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the thiazole ring structure and have similar chemical properties and applications.

    Piperazine derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their pharmacological activities.

    Ethanone derivatives: These compounds contain the ethanone group and are used in various chemical reactions and applications.

Uniqueness

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the combination of the thiazole, piperazine, and ethanone groups in a single molecule. This unique structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-8-11(2)14-13(9-10)16-15(20-14)18-6-4-17(5-7-18)12(3)19/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSKINLGPMXURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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